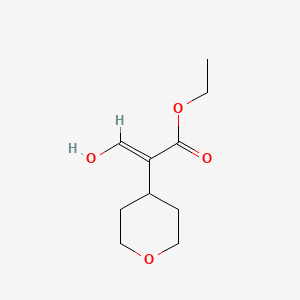

ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate

描述

Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is a substituted α,β-unsaturated ester featuring a tetrahydropyran (oxan-4-yl) group at position 2 and a hydroxyl group at position 2. The (E)-configuration ensures conjugation across the double bond, stabilizing the molecule and influencing its reactivity.

属性

分子式 |

C10H16O4 |

|---|---|

分子量 |

200.23 g/mol |

IUPAC 名称 |

ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(12)9(7-11)8-3-5-13-6-4-8/h7-8,11H,2-6H2,1H3/b9-7+ |

InChI 键 |

HNSRSWSQYMAVPP-VQHVLOKHSA-N |

手性 SMILES |

CCOC(=O)/C(=C/O)/C1CCOCC1 |

规范 SMILES |

CCOC(=O)C(=CO)C1CCOCC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The use of acid catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate may involve continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.

化学反应分析

Types of Reactions

Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as LiAlH4 (Lithium aluminium hydride).

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent under mild conditions.

Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous conditions.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted esters or amides.

科学研究应用

Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding acid and alcohol, which may have their own biological activities.

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-Methyl-3-(Oxan-4-yl)Prop-2-Enoate

- Structure : Differs by a methyl group at position 3 instead of a hydroxyl group.

- Properties: Molecular weight = 198.26 g/mol; higher lipophilicity due to the non-polar methyl group.

- Applications : Used as a small-molecule scaffold in synthetic chemistry .

Ethyl (E)-3-(4-Methoxyphenyl)Prop-2-Enoate (Ethyl-p-Methoxycinnamate)

- Structure : Features a 4-methoxyphenyl group at position 3 instead of hydroxyl and oxan-4-yl groups.

- Properties: Exhibits tyrosinase inhibition (22% activity in ethanol extracts), suggesting utility in cosmetics or pharmaceuticals .

Ethyl (2E)-2-Cyano-3-(4-Methoxyphenyl)Acrylate

- Structure: Incorporates a cyano group at position 2 and a 4-methoxyphenyl group at position 3.

- Conformation : Syn-periplanar geometry (C4–C8–C9–C10 torsion angle = 3.2°) stabilizes the planar structure, enhancing reactivity in cycloaddition reactions .

- Comparison: The cyano group introduces strong electron-withdrawing effects, contrasting with the electron-donating hydroxyl group in the target compound.

Physicochemical Properties

生物活性

Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is a compound with potential biological activities that have garnered interest in various fields of research, including pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

Ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate is characterized by its unique structure, which includes an oxane ring and a prop-2-enoate moiety. The molecular formula is , and its structure can be represented as follows:

1. Antimicrobial Activity

Recent studies have indicated that ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Microorganism | Inhibition Zone Diameter (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15.0 | |

| Escherichia coli | 12.5 | |

| Candida albicans | 13.0 |

2. Antioxidant Activity

The antioxidant potential of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate has been evaluated using various assays, including DPPH radical scavenging and ABTS assays.

These results indicate that the compound possesses strong antioxidant properties, which may contribute to its therapeutic potential.

3. Anti-inflammatory Activity

In vitro studies have shown that ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate can inhibit key inflammatory markers such as TNF-alpha and IL-6 in human cell lines.

Case Studies

A notable case study involved the administration of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate in a mouse model of inflammation. The results demonstrated a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

The biological activities of ethyl (E)-3-hydroxy-2-(oxan-4-yl)prop-2-enoate are believed to be mediated through various mechanisms:

- Antioxidant Mechanism : The compound may scavenge free radicals and inhibit lipid peroxidation.

- Anti-inflammatory Pathway : It may modulate signaling pathways involving NF-kB and MAPK, leading to reduced expression of pro-inflammatory cytokines.

- Antimicrobial Action : The presence of functional groups in its structure may interact with microbial cell membranes, disrupting their integrity.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。